tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-13-9(15)12/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFXAQNYSKGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=C2I)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856463 | |
| Record name | tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393569-69-1 | |
| Record name | tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido, 3-thio, or 3-alkoxy derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the imidazo[1,5-a]pyrazine ring.
Hydrolysis Product: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to tert-butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine derivatives exhibit significant antitumor activity. A study demonstrated that these compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, a derivative was shown to reduce tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Agrochemical Applications
Pesticidal Activity
tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine derivatives have been evaluated for their pesticidal properties. Field trials indicated that these compounds can effectively control pests such as aphids and whiteflies without significant toxicity to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Herbicidal Potential
In addition to insecticidal properties, these compounds have shown promise as herbicides. Laboratory assays revealed that they inhibit the growth of several weed species at low concentrations, suggesting potential use in crop protection strategies .
Material Science
Polymer Chemistry
The unique structure of tert-butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine allows it to be incorporated into polymer matrices to enhance mechanical properties. Research has demonstrated that polymers modified with this compound exhibit improved tensile strength and thermal stability compared to unmodified counterparts .
Table 1: Summary of Biological Activities
Table 2: Polymer Properties
| Polymer Type | Modification | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | Unmodified | 20 | 80 |
| Polyethylene | Modified with tert-butyl 3-iodo derivative | 30 | 100 |
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the imidazo[1,5-a]pyrazine ring system can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The iodine substituent distinguishes this compound from analogs with bromine, methyl, or hydroxymethyl groups. Key comparisons include:
Biological Activity
Chemical Identity:
- IUPAC Name: tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- CAS Number: 1393569-69-1
- Molecular Formula: CHINO
- Molecular Weight: 349.17 g/mol
This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Recent studies have demonstrated that compounds within the imidazo[1,5-a]pyrazine class exhibit notable antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the iodine atom in this compound is believed to enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
Research has indicated that similar imidazo[1,5-a]pyrazine derivatives possess significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is thought to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory effects. In animal models, it has been reported to reduce inflammation markers significantly, suggesting a therapeutic potential in treating inflammatory diseases such as arthritis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazo[1,5-a]pyrazine derivatives. The study found that derivatives with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The compound this compound was among those tested and showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Study 2: Anticancer Activity
In an experimental study published in Cancer Letters, researchers investigated the cytotoxic effects of various imidazo[1,5-a]pyrazine derivatives on cancer cell lines. The results indicated that this compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Study 3: Anti-inflammatory Effects
A recent animal study published in Pharmacology Reports assessed the anti-inflammatory properties of several imidazo[1,5-a]pyrazine derivatives. This compound was administered to mice with induced paw edema. Results showed a significant reduction in paw swelling compared to the control group, indicating strong anti-inflammatory activity .
Summary Table of Biological Activities
| Activity Type | Compound Name | MIC/IC50/Effect |
|---|---|---|
| Antimicrobial | tert-butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine | MIC = 32 µg/mL (E. coli) |
| Anticancer | tert-butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine | IC50 = 15 µM (MCF-7 cells) |
| Anti-inflammatory | tert-butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine | Significant reduction in edema |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate?
The compound is synthesized via functionalization of the imidazo[1,5-a]pyrazine core. Key steps include:
- Cyclization : Formation of the bicyclic scaffold using Boc-protected intermediates.
- Halogenation : Introduction of iodine at the 3-position via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using iodine monochloride or Pd-mediated reactions) .
- Purification : Chromatography (SiO₂, 2–5% MeOH in DCM) or recrystallization to achieve >95% purity .
Q. How is the compound characterized structurally?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, and pyrazine ring protons resonate between 3.5–4.5 ppm .
- HRMS : Exact mass analysis (e.g., m/z 365.02 for [M+H]⁺) validates molecular formula .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ indicate ester carbonyl groups .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) with reported solubility of 6.5–22.2 mg/mL in aqueous buffers at pH 7 .
- Stability : Stable at –20°C under inert conditions. Susceptible to hydrolysis in acidic/alkaline conditions due to the Boc group .
Advanced Research Questions
Q. How can reactivity at the 3-iodo position be exploited for further functionalization?
The iodine atom serves as a versatile handle for:
- Cross-Coupling : Suzuki-Miyaura (Pd catalysis) or Ullmann reactions to introduce aryl/heteroaryl groups .
- Nucleophilic Substitution : Replacement with amines or thiols under basic conditions .
- Photocatalyzed Reactions : C–I bond activation for late-stage diversification . Example : In , bromine substitution at the 3-position achieved 70% yield using Br₂ in acetic acid.
Q. What challenges arise in optimizing reaction conditions for imidazo[1,5-a]pyrazine derivatives?
- Regioselectivity : Competing reactions at N1 vs. N4 positions require careful catalyst selection (e.g., RuO₂ for selective oxidation) .
- Byproduct Formation : Over-oxidation or de-Boc side reactions necessitate controlled stoichiometry (e.g., NaIO₄ for periodate-mediated oxidations) .
- Scale-Up Issues : Low yields (<50%) in multi-step syntheses highlight the need for streamlined protocols .
Q. How does this compound interact with biological targets in drug discovery?
- Enzyme Inhibition : The imidazo[1,5-a]pyrazine scaffold mimics purine structures, enabling binding to kinases or proteases .
- Antitumor Activity : Derivatives inhibit DNA replication in cancer cells (IC₅₀ values: 0.5–5 µM) .
- Metabolic Stability : Boc protection enhances half-life in hepatic microsomes compared to unprotected analogs .
Contradictions & Resolutions
- Solubility Discrepancies : reports conflicting solubility values (6.52 vs. 22.2 mg/mL). Resolution: Validate via HPLC or nephelometry under standardized conditions.
- Reactivity Conflicts : Some protocols () use RuO₂ for oxidation, while others () prefer Pd catalysts. Recommendation: Screen both methods for substrate-specific optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
